Methyl 4-aminobutanoate

Blood-Brain Barrier Prodrug Design CNS Drug Delivery

Researchers developing CNS-targeted GABAergic agents face limited BBB penetration with native GABA. Methyl 4-aminobutanoate (CAS 3251-07-8) addresses this as a well-characterized GABA methyl ester prodrug with demonstrated CNS bioavailability. • Crosses blood-brain barrier after systemic administration-validated in rodent models for CNS prodrug design • Rapid-onset, short-duration hypotensive effect for acute cardiovascular & baroreflex studies • Dual action as GABA prodrug and GABA-T inhibitor for sustained target engagement in chronic neurological models Supplied at ≥98% purity with full analytical documentation. Immediate global shipping.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 3251-07-8
Cat. No. B1217889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminobutanoate
CAS3251-07-8
Synonyms4-aminobutyric acid methyl ester
4-aminobutyric acid methyl ester hydrochloride
GABA methyl ester
gamma-aminobutyric acid methyl ester
methyl GABA
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCOC(=O)CCCN
InChIInChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3
InChIKeyKVQGGLZHHFGHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminobutanoate Overview


Methyl 4-aminobutanoate (CAS 3251-07-8), also known as GABA methyl ester, is a primary amino acid ester formed by the formal condensation of γ-aminobutyric acid (GABA) with methanol [1]. It belongs to the class of GABA analogues and derivatives, sharing the inhibitory neurotransmitter GABA as its functional parent [2]. The compound is characterized by a molecular formula of C₅H₁₁NO₂, a molecular weight of 117.15 g/mol, a melting point of 73–75 °C, and a pKa of approximately 9.84 (at 25 °C, μ=0.10) . It serves as a versatile intermediate in organic synthesis and as a biochemical tool for investigating GABAergic neurotransmission and prodrug design.

Methyl 4-Aminobutanoate Differentiation


While Methyl 4-aminobutanoate shares the GABA scaffold with many analogues, its specific methyl ester modification confers distinct physicochemical and pharmacological properties that preclude simple substitution. The methyl ester alters lipophilicity, which influences blood-brain barrier penetration, and modifies its susceptibility to enzymatic hydrolysis, thereby impacting its in vivo profile as a prodrug . Comparative studies have demonstrated that GABA methyl ester elicits a depressor response of equivalent magnitude but significantly shorter duration than GABA itself, a kinetic difference that can be critical for experimental design [1]. Furthermore, its reactivity in synthetic applications differs from bulkier ester analogues (e.g., tert-butyl esters) due to reduced steric hindrance, affecting reaction rates and selectivity . These quantifiable differences underscore the necessity of selecting the specific methyl ester for applications where these properties are essential.

Methyl 4-Aminobutanoate Comparative Evidence


Lipophilicity & BBB Penetration vs. GABA

The methyl ester modification increases the lipophilicity of Methyl 4-aminobutanoate compared to its parent compound, GABA. This increase in lipophilicity is a key factor enabling its ability to cross the blood-brain barrier. In vivo studies have confirmed that after intracardiac administration to rats, GABA methyl ester (GME) is able to cross the blood-brain barrier, whereas GABA itself is known to have very limited passive diffusion across this barrier .

Blood-Brain Barrier Prodrug Design CNS Drug Delivery

Prodrug Conversion & GABA-T Inhibition

Methyl 4-aminobutanoate acts as a prodrug that is metabolized to GABA in vivo. Furthermore, it has been shown to inhibit GABA transaminase (GABA-T) activity in mouse brain in vivo [1]. This dual action—providing a GABA source and inhibiting its degradation—represents a distinct pharmacological profile compared to direct GABA administration, which does not inhibit GABA-T.

Prodrug Activation GABA Transaminase Inhibition Neuropharmacology

Shorter Hypotensive Duration vs. GABA

In cardiovascular studies on rabbits, GABA methylester elicited a depressor response of the same magnitude as GABA, but its duration was extremely shorter [1]. This temporal difference is crucial for experiments where a rapid and transient effect is desired, avoiding the prolonged hypotension associated with GABA administration.

Cardiovascular Pharmacology GABA Receptor In Vivo Pharmacology

Reduced Steric Hindrance vs. tert-Butyl Ester

The methyl ester group in Methyl 4-aminobutanoate offers significantly lower steric hindrance compared to the bulky tert-butyl group found in tert-butyl 4-aminobutanoate . This steric difference enables faster kinetics in nucleophilic substitution reactions, such as those with alkyl halides or acylating agents. The increased electrophilicity at the carbonyl carbon due to reduced electron donation from the methyl group further enhances its reactivity relative to the tert-butyl analogue.

Organic Synthesis Reaction Kinetics Ester Reactivity

In Vivo Toxicity Profile vs. GABA

Methyl 4-aminobutanoate exhibits quantifiable acute toxicity that is distinct from its parent compound, GABA. The LD50 values have been determined in rodents as 950 mg/kg (intraperitoneal, rat) and 1300 mg/kg (intraperitoneal, mouse) . While GABA is generally considered to have low acute toxicity, these specific values provide a critical safety benchmark for researchers planning in vivo studies, ensuring appropriate dosing and risk assessment.

Toxicology In Vivo Safety LD50

Methyl 4-Aminobutanoate Applications


CNS-Penetrant GABA Prodrug Development

The confirmed ability of Methyl 4-aminobutanoate to cross the blood-brain barrier after systemic administration makes it an ideal starting material or reference compound for designing novel GABA prodrugs intended for central nervous system delivery. Researchers can use this compound to validate BBB penetration models or as a scaffold for further derivatization aimed at improving brain bioavailability of GABAergic agents.

Short-Acting Cardiovascular Effects

The unique pharmacodynamic profile of a rapid-onset, short-duration hypotensive effect, as demonstrated in rabbit models [1], positions Methyl 4-aminobutanoate as a valuable tool for cardiovascular research. It is particularly suited for experiments where a transient depressor response is required to avoid confounding physiological compensations associated with prolonged hypotension, such as in acute baroreflex studies or screening for rapid-acting antihypertensive candidates.

Dual Prodrug/Inhibitor for GABAergic Studies

For studies requiring sustained elevation of brain GABA levels, the dual action of Methyl 4-aminobutanoate as a prodrug (releasing GABA) and an inhibitor of GABA transaminase (GABA-T) offers a significant advantage over direct GABA administration [2]. This profile is critical for investigating chronic neurological conditions, such as epilepsy or anxiety models, where maintaining elevated GABAergic tone is the experimental goal.

Rapid Nucleophilic Substitution Intermediate

In organic synthesis, the low steric hindrance and high electrophilicity of the methyl ester group make Methyl 4-aminobutanoate a superior choice over bulkier esters (e.g., tert-butyl) for reactions requiring rapid nucleophilic attack at the carbonyl carbon. It is the preferred reagent for synthesizing 4-aminobutyric acid derivatives, amides, and peptides where kinetic efficiency is a priority over protecting group orthogonality.

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